Nonadecane benzoate Nonadecane benzoate
Brand Name: Vulcanchem
CAS No.: 103048-57-3
VCID: VC16990821
InChI: InChI=1S/C26H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-28-26(27)25-22-19-18-20-23-25/h18-20,22-23H,2-17,21,24H2,1H3
SMILES:
Molecular Formula: C26H44O2
Molecular Weight: 388.6 g/mol

Nonadecane benzoate

CAS No.: 103048-57-3

Cat. No.: VC16990821

Molecular Formula: C26H44O2

Molecular Weight: 388.6 g/mol

* For research use only. Not for human or veterinary use.

Nonadecane benzoate - 103048-57-3

Specification

CAS No. 103048-57-3
Molecular Formula C26H44O2
Molecular Weight 388.6 g/mol
IUPAC Name nonadecyl benzoate
Standard InChI InChI=1S/C26H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-28-26(27)25-22-19-18-20-23-25/h18-20,22-23H,2-17,21,24H2,1H3
Standard InChI Key UFFZSCVAOGUEKB-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Configuration

The prototypical compound under discussion, [(2R,3R,5S,6S,8S,17R)-11-ethyl-5,8-dihydroxy-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate, exhibits a hexacyclic diterpenoid backbone esterified with a benzoyl group . Key features include:

  • Molecular formula: C₂₉H₃₉NO₆

  • Molecular weight: 497.6 g/mol

  • Stereochemistry: Six stereocenters (2R, 3R, 5S, 6S, 8S, 17R) governing spatial arrangement .

The benzoate moiety is appended at the C4 position, while methoxy and hydroxyl groups occupy C6/C16 and C5/C8 positions, respectively .

Spectroscopic Signatures

  • SMILES: CCN1CC2CCC(C34[C@@H]2CC(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5C6OC(=O)C7=CC=CC=C7)O)OC)O)OC

  • InChIKey: HPXCSFGRIIAHER-QJAANGICSA-N

Natural Occurrence and Biogenic Pathways

Botanical Sources

This benzoate derivative has been isolated from:

  • Aconitum contortum (Ranunculaceae): A perennial herb native to Himalayan regions

  • Aconitum toxicum: A toxic species used in traditional medicine

Related Benzoates in Medicinal Plants

Avicennia pannosum leaf extracts contain structurally distinct benzoates, including benzyldiethyl (2,6-xylylcarbamoylmethyl) ammonium benzoate, demonstrating broad antimicrobial activity . These compounds frequently co-occur with phytol (C₂₀H₄₀O) and fatty acid esters in plant matrices .

Synthetic Approaches and Scalability

Multicomponent Assembly of Complex Frameworks

Recent advances in flow chemistry enable gram-scale synthesis of polycyclic benzoate analogs. A demonstrated protocol achieves 70% yield of bis-azaheterospirocycles through:

  • N-Bromination: 1,3-Dibromo-5,5′-dimethylhydantoin-mediated halogenation

  • Photocyclization: UV-induced (λ = 300–400 nm) ring formation at 34°C

Table 1: Optimized Reaction Parameters for Spirocycle Synthesis

ParameterValue
Residence time (Step 1)3.33 min
Temperature (Step 2)34°C
Olefin equivalence3.0 equiv
Daily throughput105.6 g

Physicochemical Properties

Thermochemical Data of Hydrocarbon Backbones

While direct data for the title compound remains limited, n-nonadecane (C₁₉H₄₀) provides baseline thermodynamic insights:

Table 2: Thermochemical Properties of n-Nonadecane

PropertyValue
ΔfH° (gas)-435.1 ± 2.9 kJ/mol
ΔfH° (liquid)-530.9 ± 2.9 kJ/mol
ΔcH° (liquid)-12,662.6 ± 2.6 kJ/mol

These values suggest significant stability in condensed phases, potentially influencing the pharmacokinetics of benzoate derivatives.

MicroorganismMIC (Chloroform extract)
Staphylococcus aureus100–200 mg/mL
Escherichia coli50–100 mg/mL
Candida albicans200–300 mg/mL

Activity correlates with the presence of phytol (16.63% in active fractions) and benzoate esters .

Industrial and Pharmaceutical Applications

Material Science Applications

The rigid polycyclic framework of these benzoates suggests potential as:

  • Chiral auxiliaries in asymmetric synthesis

  • Stationary phase modifiers in chromatographic resins

Drug Development Prospects

Structural features predictive of bioactivity:

  • Hydroxyl groups: Hydrogen-bond donors for target engagement

  • Methoxy substituents: Lipophilicity modifiers for blood-brain barrier penetration

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